

Interpreting conflicting data from Phase 2 and Phase 3 trials of ARRY-371797

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARRY-371797

Cat. No.: B2913283

[Get Quote](#)

Technical Support Center: ARRY-371797 Clinical Trial Data Interpretation

This technical support center provides guidance for researchers, scientists, and drug development professionals interpreting the conflicting data from the Phase 2 and Phase 3 clinical trials of **ARRY-371797** (also known as PF-07265803) for the treatment of Lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict between the Phase 2 and Phase 3 trial results for **ARRY-371797**?

A1: The core conflict lies in the efficacy outcomes. The Phase 2 open-label trial (NCT02057341) showed promising results, suggesting that **ARRY-371797** improved functional capacity and reduced cardiac biomarkers in 12 patients with LMNA-related DCM.^{[1][2][3]} Specifically, at 12 weeks, there was a mean increase in the 6-minute walk test (6MWT) distance and a notable decline in NT-proBNP concentrations.^{[1][4]} However, the larger, randomized, double-blind, placebo-controlled Phase 3 trial (REALM-DCM, NCT03439514) involving 77 patients was terminated early for futility.^{[5][6][7]} The trial failed to show a significant difference between the **ARRY-371797** and placebo groups for its primary endpoint, the change in 6MWT distance at 24 weeks, or for any secondary endpoints.^{[5][8][9]}

Q2: What is the proposed mechanism of action for **ARRY-371797**?

A2: **ARRY-371797** is a potent and selective oral inhibitor of the p38 α mitogen-activated protein kinase (MAPK) pathway.[3][7][10] In the context of LMNA-related DCM, it is hypothesized that mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[3][5] This activation is believed to contribute to adverse cardiac remodeling, cardiomyocyte apoptosis, and decreased contractility.[3] By selectively inhibiting p38 α MAPK, **ARRY-371797** was intended to mitigate these downstream pathological effects.[3][11]

Q3: What were the key design differences between the Phase 2 and Phase 3 trials?

A3: The trial designs had several critical differences that likely contributed to the conflicting outcomes:

- **Study Design:** The Phase 2 study was an open-label, non-randomized trial, which can be susceptible to bias and placebo effects.[5] The Phase 3 study was a more rigorous randomized, double-blind, placebo-controlled trial, considered the gold standard for assessing efficacy.[5][8]
- **Sample Size:** The Phase 2 trial was very small, with only 12 patients.[1][4] The Phase 3 trial was significantly larger, enrolling 77 patients, providing greater statistical power.[5]
- **Primary Endpoint Timing:** The primary endpoint for the Phase 2 trial was assessed at 12 weeks[1][3], while the Phase 3 primary endpoint was assessed at 24 weeks.[5][8]

Q4: How did the primary and secondary efficacy outcomes compare quantitatively?

A4: The quantitative data shows a stark contrast. In Phase 2, patients experienced a mean increase of 69 meters in the 6MWT distance at week 12.[1] In the Phase 3 trial, the median difference in 6MWT distance between the **ARRY-371797** group and the placebo group at week 24 was only 4.9 meters, which was not statistically significant.[5][8][9] Similarly, while Phase 2 showed a median NT-proBNP concentration decline from 1409 pg/mL to 848 pg/mL at week 12[1][4], the Phase 3 trial found no significant difference in the change of NT-proBNP levels between the treatment and placebo groups.[5][8]

Q5: Were there any safety concerns that led to the discontinuation of the Phase 3 trial?

A5: No. The decision to discontinue the REALM-DCM Phase 3 trial and the development of **ARRY-371797** was based on the interim futility analysis, which indicated the trial was unlikely to meet its primary endpoint.^[7] The discontinuation was not due to any new or significant safety concerns.^{[7][8]} In both phases, the treatment was generally well-tolerated.^{[2][10]}

Data Presentation: Comparative Trial Summary

Table 1: Clinical Trial Design and Patient Demographics

Parameter	Phase 2 (NCT02057341)	Phase 3 (REALM-DCM, NCT03439514)
Study Design	Open-label, non-randomized ^[5]	Randomized, double-blind, placebo-controlled ^{[5][8]}
Number of Patients	12 ^[1]	77 (40 ARRY-371797, 37 Placebo) ^[5]
Dosage	100 mg or 400 mg twice daily ^{[1][3]}	400 mg twice daily ^{[5][8]}
Primary Endpoint	Change from baseline in 6MWT distance at 12 weeks ^{[1][3]}	Change from baseline in 6MWT distance at 24 weeks ^{[5][8]}
Patient Population	NYHA Class II-III ^[1]	NYHA Class II/III ^[5]
Mean Age (years)	~51 (in LTE study) ^[10]	~53 (median) ^[12]

Table 2: Key Efficacy Outcomes

Efficacy Endpoint	Phase 2 Result (at Week 12)	Phase 3 Result (at Week 24)
Change in 6MWT Distance	Mean increase of 69 m[1]	Median difference vs. Placebo: 4.9 m (p=0.82)[5][8]
Change in NT-proBNP	Median decline from 1409 to 848 pg/mL[1][4]	Median difference vs. Placebo: -339.4 pg/mL (p=0.17)[5][8]
KCCQ-PLS	Trend toward improvement[1]	Median difference vs. Placebo: 2.4 (p=0.54)[5][8]
KCCQ-TSS	Trend toward improvement[1]	Median difference vs. Placebo: 5.3 (p=0.48)[5][8]
LVEF	Stable[1]	Median change: +1.9% (ARRY-371797) vs. -0.8% (Placebo)[13]

6MWT: 6-Minute Walk Test; KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom Score; LVEF: Left Ventricular Ejection Fraction.

Experimental Protocols

1. 6-Minute Walk Test (6MWT) The 6MWT is an assessment of functional capacity. Participants were instructed to walk on a flat, hard surface for a duration of 6 minutes, and the total distance covered was measured in meters.[14][15] This test was performed at baseline and at specified follow-up visits (e.g., week 12 in Phase 2, week 24 in Phase 3).[1][8]

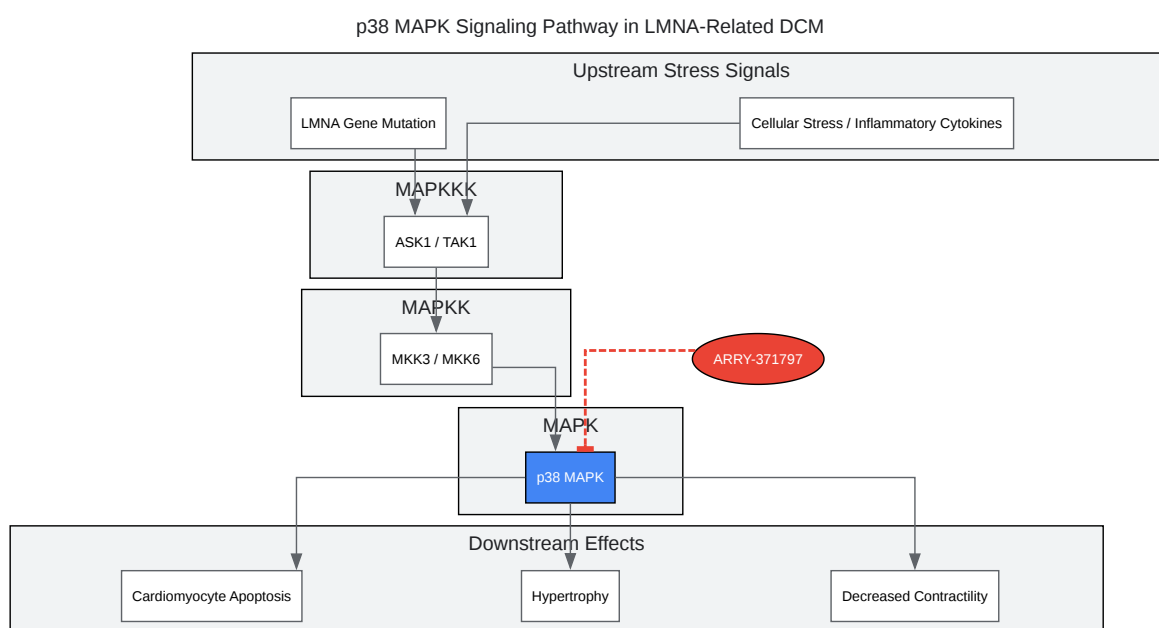
2. N-terminal pro-B-type natriuretic peptide (NT-proBNP) Measurement Blood samples were collected from participants to measure the concentration of NT-proBNP, a key biomarker for heart failure severity.[1] Concentrations were measured in picograms per milliliter (pg/mL) at baseline and subsequent study visits to assess changes over time.

3. Kansas City Cardiomyopathy Questionnaire (KCCQ) The KCCQ is a self-administered, 23-item questionnaire that measures a patient's perception of their health status, including physical limitations, symptoms, and quality of life.[1] Scores were calculated for various

domains, such as the Physical Limitation Score and the Total Symptom Score, to quantify changes from baseline.[5][8]

Visualizations

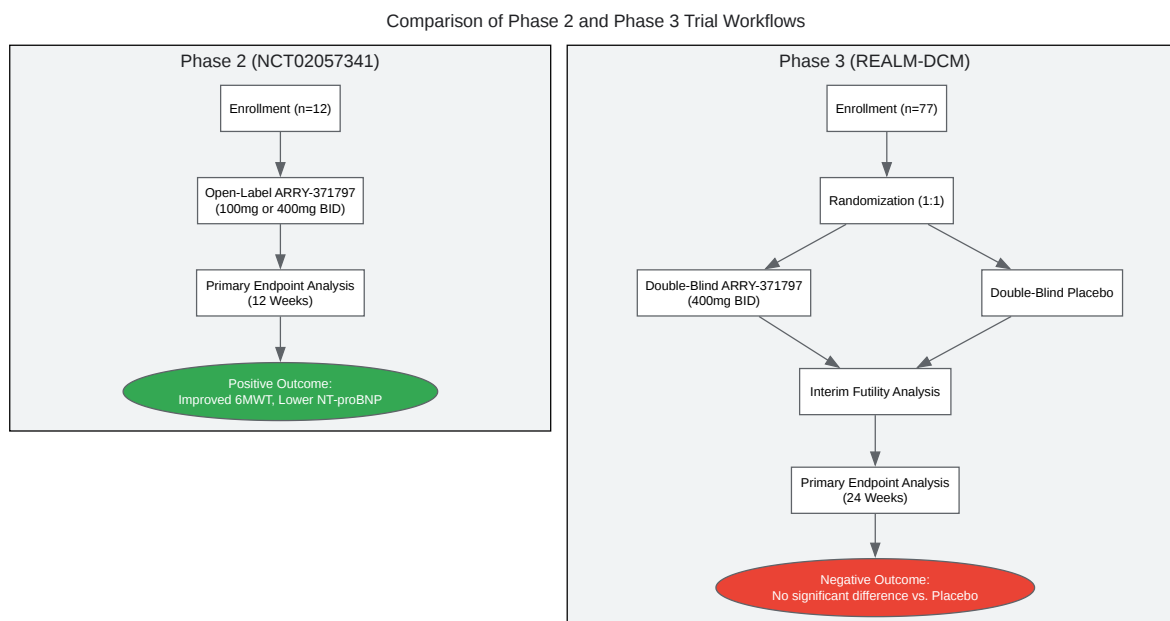
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: p38 MAPK signaling cascade targeted by **ARRY-371797**.

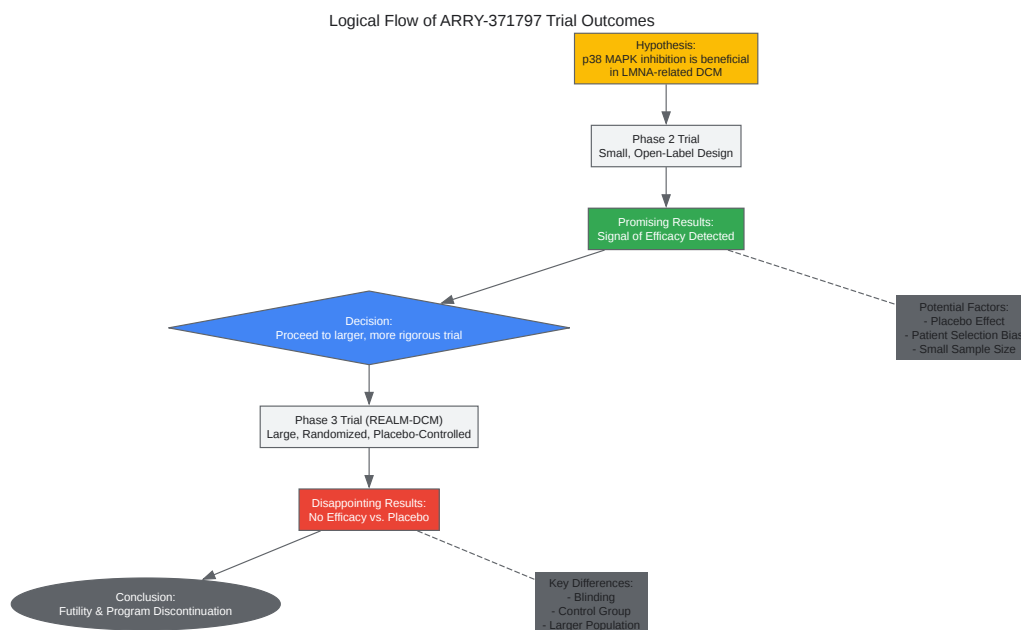
Experimental Workflow Comparison



[Click to download full resolution via product page](#)

Caption: Contrasting workflows of the open-label Phase 2 and placebo-controlled Phase 3 trials.

Logical Relationship of Conflicting Data



[Click to download full resolution via product page](#)

Caption: From promising hypothesis to the futility conclusion of the **ARRY-371797** program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]

- 3. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 8. REALM-DCM: A Phase 3, Multinational, Randomized, Placebo-Controlled Trial of ARRY-371797 in Patients With Symptomatic LMNA-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Mechanisms of and Novel Therapies for Lamin A/C-Related Dilated Cardiomyopathy Based on Patient-Specific Pluripotent Stem Cell Platforms and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Interpreting conflicting data from Phase 2 and Phase 3 trials of ARRY-371797]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2913283#interpreting-conflicting-data-from-phase-2-and-phase-3-trials-of-arry-371797]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com